

# Application Notes and Protocols for Stress Stability Testing of Saxagliptin

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## Compound of Interest

Compound Name: Saxagliptin (Standard)

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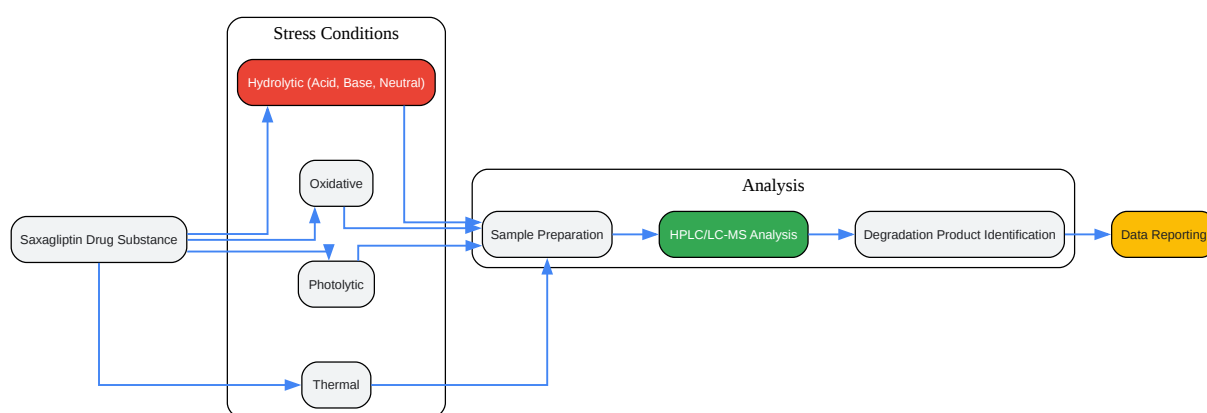
These application notes provide a detailed protocol for conducting stress stability testing of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocols are based on established scientific literature and are designed to be reproducible in a laboratory setting. The objective of these studies is to investigate the intrinsic stability of saxagliptin under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. [1][2][3][4][5] This information is crucial for understanding the degradation pathways, identifying potential degradation products, and developing stable pharmaceutical formulations.

## Introduction

Saxagliptin is a potent oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[6] Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation or stress testing helps to identify the likely degradation products and elucidate the degradation pathways of the drug substance.[4] Studies have shown that saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it is relatively stable under photolytic and thermal stress.[6][7] The major degradation products identified include a cyclic amidine (SCA), an epimer (ESCA), and a formyl amide (SFA).[8][9] [10]

## Experimental Workflow

The overall workflow for the stress stability testing of saxagliptin involves subjecting the drug substance to various stress conditions, followed by analysis to determine the extent of degradation and identify the degradation products.



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Caption: Overall workflow for saxagliptin stress stability testing.

## Experimental Protocols

### Materials and Reagents

- Saxagliptin hydrochloride (Reference Standard)
- Hydrochloric acid (HCl), 0.1 M and 1 M[11][12]
- Sodium hydroxide (NaOH), 0.1 M and 2 M[11][12]

- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), 3% and 6%[\[12\]](#)[\[13\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (LC-MS grade)[\[6\]](#)[\[7\]](#)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- HPLC or UPLC system with a PDA or UV detector and/or a mass spectrometer
- Photostability chamber
- Oven

## Stock Solution Preparation

Prepare a stock solution of saxagliptin in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.[\[11\]](#)

## Stress Conditions

- Acidic Hydrolysis:
  - To 1 mL of the saxagliptin stock solution in a 10 mL volumetric flask, add 1 M HCl.[\[12\]](#)
  - Keep the flask at 80°C for 2 hours.[\[12\]](#)
  - Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
  - Dilute to the mark with diluent (e.g., acetonitrile:water).
- Alkaline Hydrolysis:

- To 1 mL of the saxagliptin stock solution in a 10 mL volumetric flask, add 2 M NaOH.[12]
- Keep the flask at 80°C for 2 hours.[12]
- Cool the solution to room temperature and neutralize with an appropriate volume of 2 M HCl.
- Dilute to the mark with diluent.
- Neutral Hydrolysis:
  - To 1 mL of the saxagliptin stock solution in a 10 mL volumetric flask, add HPLC grade water.
  - Keep the flask at room temperature for 7 days.[12]
  - Dilute to the mark with diluent.
- To 1 mL of the saxagliptin stock solution in a 10 mL volumetric flask, add 6% H<sub>2</sub>O<sub>2</sub>.[12]
- Keep the solution at room temperature for 2 days.[12]
- Dilute to the mark with diluent.
- Expose the saxagliptin drug substance in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[14]
- A control sample should be wrapped in aluminum foil to protect it from light.
- Prepare a solution of the exposed and control samples for analysis.
- Place the solid saxagliptin drug substance in a sealed ampoule.[12]
- Heat the sample in an oven at 80°C for 5 days.[12]
- After the specified time, cool the sample and prepare a solution for analysis.

## Analytical Methodology

A validated stability-indicating HPLC or UPLC method is required to separate saxagliptin from its degradation products.

- Chromatographic Conditions (Example):
  - Column: C18 column (e.g., 100 x 4.6 mm, 5  $\mu$ m)[6][7]
  - Mobile Phase: A gradient elution using a mixture of 10 mM ammonium formate and methanol is commonly used.[6][7]
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 210 nm[15] or 225 nm[11]
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30°C[16]
- Mass Spectrometry (for identification of degradation products):
  - LC-MS/MS can be used to identify the structure of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6][7]

## Data Presentation

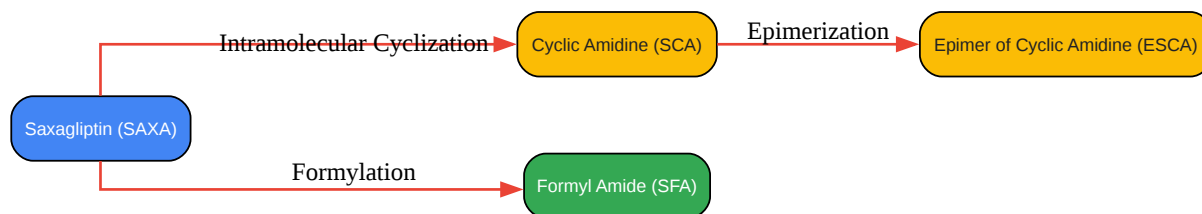
Summarize the quantitative data from the stress testing studies in a clear and structured table.

Stress Condition	Parameters	Duration	% Degradation of Saxagliptin	Number of Degradation Products	Retention Times of Degradants (min)
Acidic Hydrolysis	1 M HCl, 80°C	2 hours	8.73[12]	1[12]	1.986[12]
Alkaline Hydrolysis	2 M NaOH, 80°C	2 hours	27.24 (sum of 3 DPs)[12]	3[12]	2.375, 2.700, 3.155[12]
Neutral Hydrolysis	Water, Room Temp.	7 days	Stable[12]	0[12]	-
Oxidative	6% H <sub>2</sub> O <sub>2</sub> , Room Temp.	2 days	Stable[12]	0[12]	-
Photolytic	1.2 million lux hours, 200 Wh/m <sup>2</sup>	-	5.27 (sum of 2 DPs)[12]	2[12]	1.751, 2.946[12]
Thermal (Dry Heat)	80°C	5 days	4.96 (sum of 2 DPs)[12]	2[12]	2.155, 3.235[12]

Note: The % degradation values are indicative and may vary depending on the specific experimental conditions.

## Saxagliptin Degradation Pathway

The primary degradation pathway of saxagliptin involves intramolecular cyclization to form a cyclic amidine, which can then epimerize. Another pathway involves the formation of a formyl amide.



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Caption: Simplified degradation pathway of saxagliptin.

## Conclusion

The provided protocols offer a comprehensive framework for conducting stress stability testing of saxagliptin. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the degradation behavior of saxagliptin, which is essential for the development of stable and effective pharmaceutical products. The results indicate that saxagliptin is most susceptible to degradation under hydrolytic conditions, particularly alkaline hydrolysis. The identification of degradation products is crucial for ensuring the safety and efficacy of the final drug product.

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